molecular formula C20H16FN3O4S2 B2542951 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 941980-75-2

2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2542951
CAS No.: 941980-75-2
M. Wt: 445.48
InChI Key: YHUZBLCDHRFYAR-UHFFFAOYSA-N
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Description

2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a thiazole ring, and a fluorophenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketones under basic conditions.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using a carbamoylation reaction, typically involving a carbamoyl chloride and a base such as triethylamine.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the thiazole ring can form hydrogen bonds with amino acid residues. The fluorophenyl group can enhance binding affinity through π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can enhance its binding affinity and specificity towards certain biological targets, making it potentially more effective in its applications compared to its chloro- and bromo- counterparts.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c21-12-1-3-13(4-2-12)22-19(26)10-30-20-24-15(9-29-20)8-18(25)23-14-5-6-16-17(7-14)28-11-27-16/h1-7,9H,8,10-11H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZBLCDHRFYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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